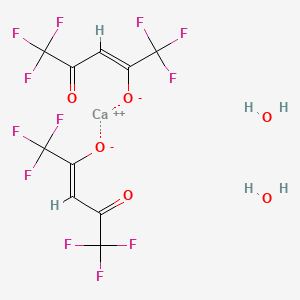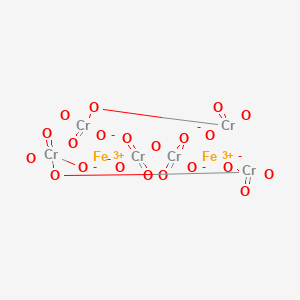
Iron(III) dichromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(III) dichromate, also known as ferric dichromate, is a chemical compound with the formula Fe₂(Cr₂O₇)₃. It is composed of iron in the +3 oxidation state and dichromate anions. This compound is known for its vibrant yellow color and is highly toxic due to the presence of hexavalent chromium.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(III) dichromate can be synthesized through the reaction of potassium dichromate with iron(III) nitrate. The reaction proceeds as follows: [ 2 K₂Cr₂O₇ + 2 Fe(NO₃)₃ → Fe₂(Cr₂O₇)₃ + 6 KNO₃ ]
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of iron and chromium oxides in a basic environment. The reaction is as follows: [ 4 Fe₂O₃ + 6 Cr₂O₃ + 9 O₂ → 4 Fe₂(Cr₂O₇)₃ ]
Chemical Reactions Analysis
Types of Reactions: Iron(III) dichromate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: In redox reactions, this compound acts as an oxidizing agent. For example, it can oxidize iron(II) to iron(III) while being reduced to chromium(III): [ Cr₂O₇^{2-} + 6 Fe^{2+} + 14 H^+ → 2 Cr^{3+} + 6 Fe^{3+} + 7 H₂O ]
Common Reagents and Conditions:
Acidic Conditions: These reactions typically occur in the presence of dilute sulfuric acid.
Indicators: Diphenylamine sulfonate is often used as an indicator in titrations involving this compound.
Major Products Formed:
- Chromium(III) ions (Cr³⁺)
- Iron(III) ions (Fe³⁺)
- Water (H₂O)
Scientific Research Applications
Iron(III) dichromate has several applications in scientific research:
- Analytical Chemistry: It is used in redox titrations to determine the concentration of iron(II) ions in solutions.
- Environmental Chemistry: It is employed in the remediation of chromium-contaminated soils by reducing hexavalent chromium to trivalent chromium.
- Industrial Applications: this compound is used in the production of pigments and as an oxidizing agent in various chemical processes.
Mechanism of Action
The mechanism by which iron(III) dichromate exerts its effects involves its strong oxidizing properties. The dichromate ion (Cr₂O₇²⁻) is reduced to chromium(III) (Cr³⁺) while oxidizing other substances. This redox reaction is facilitated by the transfer of electrons, and the presence of acidic conditions enhances the reaction rate.
Comparison with Similar Compounds
- Potassium Dichromate (K₂Cr₂O₇): Similar in structure but contains potassium instead of iron.
- Sodium Dichromate (Na₂Cr₂O₇): Another dichromate salt with sodium as the cation.
- Chromium(III) Oxide (Cr₂O₃): A compound containing chromium in the +3 oxidation state, similar to the reduced form of dichromate.
Uniqueness: Iron(III) dichromate is unique due to the presence of both iron and chromium in its structure, allowing it to participate in complex redox reactions. Its ability to act as a strong oxidizing agent makes it valuable in various chemical processes and environmental applications.
Properties
CAS No. |
10294-53-8 |
|---|---|
Molecular Formula |
Cr6Fe2O21 |
Molecular Weight |
759.65 g/mol |
IUPAC Name |
iron(3+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/6Cr.2Fe.21O/q;;;;;;2*+3;;;;;;;;;;;;;;;;6*-1 |
InChI Key |
PZAMPIIQDNJGDY-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




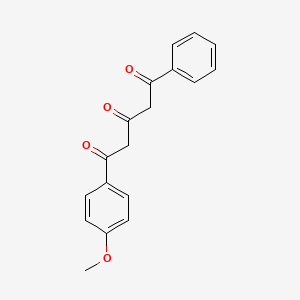
![5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid](/img/structure/B13737825.png)
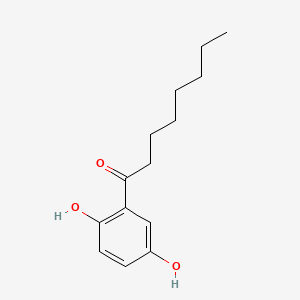
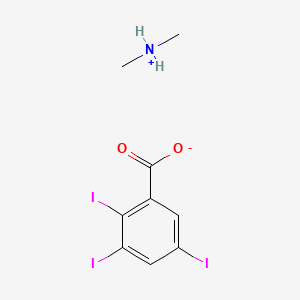
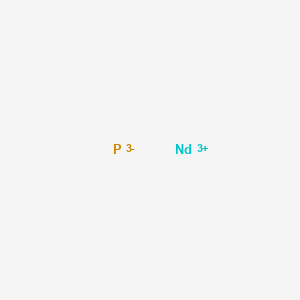
![Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)](/img/structure/B13737832.png)


![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)
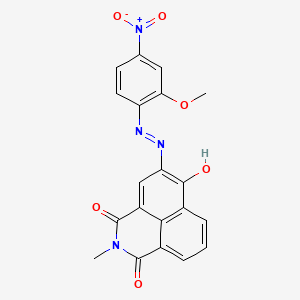
![4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13737854.png)
